
4-chloro-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-chloro-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide" is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzamide derivatives with similar structural motifs, such as chloro substituents and heterocyclic components, which are often explored for their biological activities, particularly in the realm of kinase inhibition and cancer therapy , as well as their physical and chemical properties .
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest due to their potential therapeutic applications. For instance, the paper titled "Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors" describes the design and synthesis of novel 4-chloro-benzamides derivatives, which are evaluated as RET kinase inhibitors for cancer therapy . Although the synthesis of the specific compound is not detailed, the methodologies used for similar compounds typically involve multi-step synthetic routes that introduce various functional groups to the benzamide core.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The paper "Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide" provides an in-depth analysis of the molecular structure of a related compound using X-ray diffraction and various spectroscopic techniques . These methods allow for the determination of the three-dimensional arrangement of atoms within the molecule, which is essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be inferred from the types of chemical reactions they undergo. The papers provided do not directly discuss the chemical reactions of "4-chloro-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide," but they do mention the reactivity of similar compounds. For example, the formation of dimeric pairs through intermolecular hydrogen bonds is noted in the paper discussing N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide . Such interactions are important for the compound's stability and biological function.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized by various analytical techniques. The paper on the preparation and characterization of two crystalline forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) discusses the use of X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy to determine the properties of the compound . These properties include thermal stability, melting points, and spectroscopic signatures, which are essential for the development of pharmaceutical agents.
Applications De Recherche Scientifique
Molecular Interaction and Pharmacophore Models
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, related to the target compound, has been studied for its interaction with the CB1 cannabinoid receptor. The molecular orbital method revealed various conformations, contributing to antagonist activity through distinct steric and electrostatic interactions with the receptor. This study proposes that the unique spatial orientation of certain substituents confers either neutral antagonist or inverse agonist activity, depending on receptor interaction (Shim et al., 2002).
Synthesis and Properties of Polyamides
Research on ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol indicates the synthesis of noncrystalline polyamides with high thermal stability and solubility in polar solvents. These polyamides exhibit useful levels of thermal stability and mechanical properties, relevant for materials science applications (Hsiao et al., 2000).
Nootropic Agents and Synthesis
The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds explores potential nootropic agents, highlighting the chemical versatility and therapeutic potential of pyrrolidine derivatives. The study elaborates on the synthetic routes and preliminary activity tests, indicating the broad applicability of these compounds in drug development (Valenta et al., 1994).
Anti-Tubercular Activity
The ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide demonstrates significant anti-tubercular activity. This research underscores the importance of innovative synthetic methods and their role in developing new therapeutic agents against tuberculosis (Nimbalkar et al., 2018).
Bischler-Napieralski Reaction
The study on the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, resulting in the synthesis of 3-arylmethylidene-4,5-dihydro-3H-pyrroles, exemplifies the synthetic utility of pyrrolidine derivatives in organic chemistry. This work provides insight into the structural and synthetic diversity achievable with pyrrolidine-based compounds (Browne et al., 1981).
Propriétés
IUPAC Name |
4-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-16-8-7-15(10-17(16)26-2)22-11-14(9-18(22)23)21-19(24)12-3-5-13(20)6-4-12/h3-8,10,14H,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKUKGNWIYWCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2531236.png)
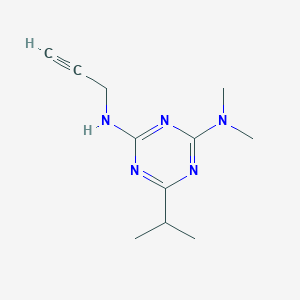
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2531239.png)
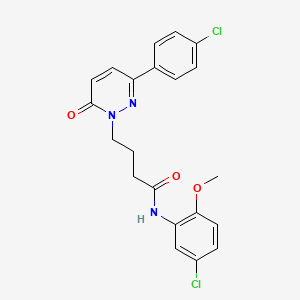
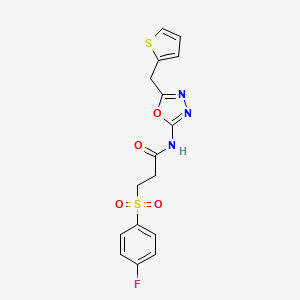


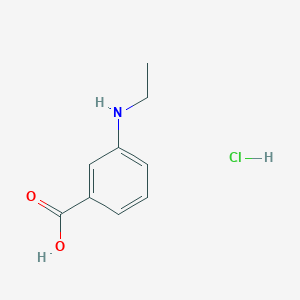
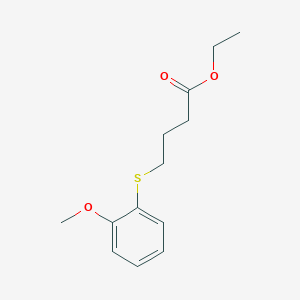

![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)
